molecular formula C6H8N2O2S B098206 Ethyl 5-aminothiazole-4-carboxylate CAS No. 18903-18-9

Ethyl 5-aminothiazole-4-carboxylate

Cat. No.: B098206
CAS No.: 18903-18-9
M. Wt: 172.21 g/mol
InChI Key: AZDIMLOSMFZQLP-UHFFFAOYSA-N
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Description

Ethyl 5-aminothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has demonstrated antimicrobial activities against various bacteria and fungi. This has been achieved through the synthesis of various derivatives, confirmed by techniques like IR, NMR, and mass spectral methods. The structure-activity relationship of these compounds has been explored using 3D-QSAR analysis, providing valuable insights into their antimicrobial potential (Desai, Bhatt, & Joshi, 2019).

Synthetic Approaches

A general approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This process involves the reaction of thioamides with ethyl glyoxylate, followed by a series of chemical reactions leading to the desired heterocycles (Cheng et al., 2016). Additionally, a novel method for synthesizing 2-aminothiazole-5-carboxylates has been developed, involving the reaction of ethyl β-ethoxyacrylate with specific intermediates, leading to high yields of the target compounds (Zhao et al., 2001).

Antitumor Activity

Ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs have been synthesized and tested for their antitumor activity. Notably, one specific compound showed remarkable activity against a leukemia cell line and a broad spectrum of activity against various tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).

Facile Synthesis Techniques

Efforts have been made to develop facile methods for the synthesis of thiazole derivatives. For instance, the synthesis of 2-aminoethyl-5-carbethoxythiazoles using a Michael-like addition strategy exemplifies an efficient method for producing these compounds (Boy & Guernon, 2005).

Miscellaneous Applications

  • Preparation techniques for 5-Aminothiazole-4-carboxylic Acid Derivatives have been explored, showing effective methods for producing these compounds (Tamura et al., 1971).
  • Novel thiazolylcarboxamide derivatives were synthesized, demonstrating significant antibacterial and antifungal activities (Wazalwar et al., 2019).

Safety and Hazards

Ethyl 5-aminothiazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Ethyl 5-aminothiazole-4-carboxylate has shown potential in the field of cancer therapy . Future research could focus on further understanding its mechanism of action and exploring its potential in treating other diseases .

Biochemical Analysis

Biochemical Properties

Ethyl 5-aminothiazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . This inhibition disrupts the formation of peptidoglycan, leading to bacterial cell death. Additionally, this compound has been found to interact with various biomolecules through hydrogen bonding and hydrophobic interactions, further modulating their activity.

Cellular Effects

This compound exerts significant effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity . This compound also modulates gene expression by interacting with transcription factors and altering their binding affinity to DNA . These interactions result in changes in cellular processes, such as cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, affecting its overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, influencing its distribution and accumulation in different tissues . These factors play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Properties

IUPAC Name

ethyl 5-amino-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDIMLOSMFZQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504588
Record name Ethyl 5-amino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18903-18-9
Record name Ethyl 5-amino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1,3-thiazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

Ethyl N-formyl-3-nitriloalaninate (11.22 g, 71.86 mmol) is dissolved in anhydrous benzene (220 mL). Following the addition of Lawesson's reagent (14.53 g, 35.93 mmol), the suspension is refluxed for 24 h. Most of the solvent is removed in vacuo, and the viscous red residue is absorbed on silica gel and loaded to a silica gel column (elution solvent: EtOAc:hexanes=50:50). The title compound is obtained as yellow solids. 1H NMR (400 MHz, CDCl3) 7.87 (1H, s), 7.26 (1 H, s), 6.01 (2H, broad s), 4.38 (2H, q), 1.41 (3H, t).
Name
Ethyl N-formyl-3-nitriloalaninate
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
14.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-cyano-2-formamidoacetate (480 mg, 3.07 mmol) and Lawesson's reagent (746 mg, 1.84 mmol) in toluene (5 mL) was heated up to 80° C. for overnight. The reaction was then diluted with sodium carbonate aqueous solution (20 mL) and methylene chloride (50 mL). Organic phase was washed with brine (20 mL), dried over sodium sulfate and concentrated. Purified with silica gel chromatography to give a solid material of ethyl 5-aminothiazole-4-carboxylate (120 mg). 1H NMR (400 MHz, CDCl3) δ 7.86 (s, 1H), 5.98 (s, br, 2H), 4.38 (q, 2H), 1.41 (t, 3H). MS m/z 173.2 (M+H)+.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
746 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is a key advantage of using polyphosphoric acid in the synthesis of Ethyl 5-aminothiazole-4-carboxylate?

A1: Utilizing polyphosphoric acid in the cyclization of 2-acylamino-2-thiocarbamoylacetamides offers a more efficient route to this compound. Specifically, heating ethyl 2-acylamino-2-thiocarbamoylacetates in polyphosphoric acid directly yields this compound in excellent yields. [] This method bypasses the need for a separate hydrolysis step, simplifying the synthesis process and potentially increasing overall yield.

Q2: Can you describe an alternative synthetic approach to this compound?

A2: Yes, a "Strecker approach" can be employed. [, ] While the provided abstracts lack detailed procedures, the titles suggest that this method involves the reaction of an appropriate aldehyde or ketone, an amine, and a cyanide source to construct the thiazole ring and incorporate the desired substituents.

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